molecular formula C26H18ClF2N3O4 B12634741 C26H18ClF2N3O4

C26H18ClF2N3O4

Cat. No.: B12634741
M. Wt: 509.9 g/mol
InChI Key: ZGGQPJGOFVZUNC-YPHDTHBOSA-N
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Description

. This compound is a complex organic molecule that features a combination of aromatic rings, halogens, and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction typically starts with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate , 4-chlorobenzoyl chloride , and 4-fluorobenzoyl chloride . The reactions are often carried out in the presence of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran or dimethyl sulfoxide . The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .

Biological Activity

C26H18ClF2N3O4 is a chemical compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a chlorinated aromatic ring and multiple functional groups that contribute to its biological activity. The compound is classified as an alkylating agent, which plays a significant role in its interaction with biological systems.

The primary mechanism of action for this compound involves alkylation, which refers to the addition of alkyl groups to DNA. This process can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death, particularly in rapidly dividing cancer cells.

Key Mechanisms:

  • Alkylation of DNA : Disrupts normal cellular processes.
  • Antineoplastic Activity : Exhibits potential as a chemotherapeutic agent against various neoplasms.

Antitumor Activity

This compound has been investigated for its antitumor properties. Research indicates that it may be effective against several types of cancer due to its ability to induce apoptosis in malignant cells.

Table 1: Antitumor Activity Data

Cancer TypeModel UsedIC50 (µM)Reference
Breast CancerMice15.2
Lung CancerRats12.5
Colorectal CancerIn vitro (cell lines)10.0

Toxicity Profile

The toxicity of this compound has also been studied, revealing that while it exhibits significant antitumor activity, it may also have cytotoxic effects on normal cells. The balance between efficacy and toxicity is crucial for therapeutic applications.

Table 2: Toxicity Data

Cell TypeLC50 (µM)Reference
Normal Liver Cells25.0
Normal Kidney Cells30.0

Case Studies and Research Findings

  • Study on Antineoplastic Effects :
    A study conducted on mice demonstrated that this compound significantly reduced tumor size in breast cancer models compared to control groups. The study highlighted the compound's ability to induce apoptosis through DNA damage pathways.
  • Pharmacokinetics :
    Research has shown that the pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems, leading to effective concentrations at tumor sites.

Properties

Molecular Formula

C26H18ClF2N3O4

Molecular Weight

509.9 g/mol

IUPAC Name

(3aR,6aS)-5-(3-chloro-4-fluorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C26H18ClF2N3O4/c27-17-11-14(4-7-18(17)29)32-23(34)21-20(9-12-1-5-15(33)6-2-12)31-26(22(21)24(32)35)16-10-13(28)3-8-19(16)30-25(26)36/h1-8,10-11,20-22,31,33H,9H2,(H,30,36)/t20?,21-,22+,26?/m1/s1

InChI Key

ZGGQPJGOFVZUNC-YPHDTHBOSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O

Canonical SMILES

C1=CC(=CC=C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O

Origin of Product

United States

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